Cas no 2002479-50-5 ((2S)-2-{(benzyloxy)carbonylamino}-3-(2-chloro-4-methylphenyl)propanoic acid)

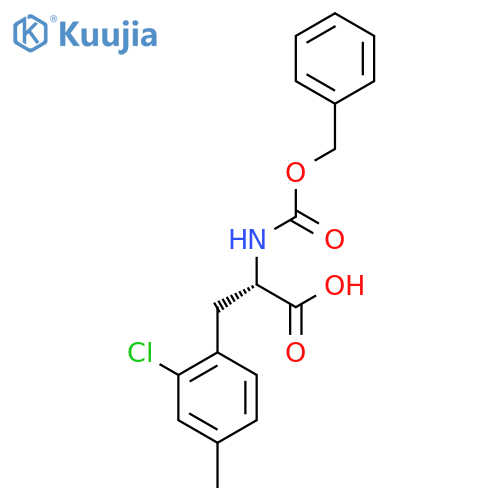

2002479-50-5 structure

商品名:(2S)-2-{(benzyloxy)carbonylamino}-3-(2-chloro-4-methylphenyl)propanoic acid

(2S)-2-{(benzyloxy)carbonylamino}-3-(2-chloro-4-methylphenyl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- 2002479-50-5

- (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid

- EN300-28298170

- (2S)-2-{(benzyloxy)carbonylamino}-3-(2-chloro-4-methylphenyl)propanoic acid

-

- インチ: 1S/C18H18ClNO4/c1-12-7-8-14(15(19)9-12)10-16(17(21)22)20-18(23)24-11-13-5-3-2-4-6-13/h2-9,16H,10-11H2,1H3,(H,20,23)(H,21,22)/t16-/m0/s1

- InChIKey: JAUQQMZXCCEVFC-INIZCTEOSA-N

- ほほえんだ: ClC1C=C(C)C=CC=1C[C@@H](C(=O)O)NC(=O)OCC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 347.0924357g/mol

- どういたいしつりょう: 347.0924357g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 24

- 回転可能化学結合数: 7

- 複雑さ: 425

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4

- トポロジー分子極性表面積: 75.6Ų

(2S)-2-{(benzyloxy)carbonylamino}-3-(2-chloro-4-methylphenyl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28298170-1.0g |

(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid |

2002479-50-5 | 95.0% | 1.0g |

$1442.0 | 2025-03-19 | |

| Enamine | EN300-28298170-0.5g |

(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid |

2002479-50-5 | 95.0% | 0.5g |

$1385.0 | 2025-03-19 | |

| Enamine | EN300-28298170-10g |

(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid |

2002479-50-5 | 10g |

$6205.0 | 2023-09-07 | ||

| Enamine | EN300-28298170-5g |

(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid |

2002479-50-5 | 5g |

$4184.0 | 2023-09-07 | ||

| Enamine | EN300-28298170-0.25g |

(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid |

2002479-50-5 | 95.0% | 0.25g |

$1328.0 | 2025-03-19 | |

| Enamine | EN300-28298170-5.0g |

(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid |

2002479-50-5 | 95.0% | 5.0g |

$4184.0 | 2025-03-19 | |

| Enamine | EN300-28298170-0.05g |

(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid |

2002479-50-5 | 95.0% | 0.05g |

$1212.0 | 2025-03-19 | |

| Enamine | EN300-28298170-10.0g |

(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid |

2002479-50-5 | 95.0% | 10.0g |

$6205.0 | 2025-03-19 | |

| Enamine | EN300-28298170-0.1g |

(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid |

2002479-50-5 | 95.0% | 0.1g |

$1269.0 | 2025-03-19 | |

| Enamine | EN300-28298170-2.5g |

(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid |

2002479-50-5 | 95.0% | 2.5g |

$2828.0 | 2025-03-19 |

(2S)-2-{(benzyloxy)carbonylamino}-3-(2-chloro-4-methylphenyl)propanoic acid 関連文献

-

1. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

-

4. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

2002479-50-5 ((2S)-2-{(benzyloxy)carbonylamino}-3-(2-chloro-4-methylphenyl)propanoic acid) 関連製品

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量